molecular formula C8H10FNO2 B1391939 5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol CAS No. 1228666-37-2

5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol

Cat. No. B1391939
M. Wt: 171.17 g/mol
InChI Key: RUJNGNFQIPNDCF-UHFFFAOYSA-N
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Description

“5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol” is a chemical compound with the empirical formula C8H10FNO2 . It has a molecular weight of 171.17 . This compound is a solid in form .


Molecular Structure Analysis

The SMILES string of “5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol” is OCCCc1cc(F)cnc1O . The InChI is 1S/C8H10FNO2/c9-7-4-6(2-1-3-11)8(12)10-5-7/h4-5,11H,1-3H2,(H,10,12) .

Scientific Research Applications

Synthesis and Chemical Properties

  • Pyridine Derivatives Synthesis : Research involving pyridines substituted with different elements, like 3-fluoro-5-iodo-2-(methylthio)-6-(trimethylsilyl)isonicotinonitrile, highlights the development of novel methodologies for the synthesis of complex pyridine derivatives, including those similar to 5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol (Kieseritzky & Lindström, 2010).

  • Conversion and Formation Pathways : The conversion of 5-Hydroxymethylfurfural into 6-(Hydroxymethyl)pyridin-3-ol in honey and model systems offers insights into the formation pathways of pyridin-3-ols, potentially applicable to the synthesis and understanding of 5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol (Hidalgo, Lavado-Tena, & Zamora, 2020).

Biological and Pharmaceutical Applications

  • Alkaloids from Marine-derived Fungus : A study on alkaloids from Xylariaceae sp., a marine-derived fungus, revealed the isolation of a new pyridine derivative, 5-(2'-hydroxypropyl)pyridin-3-ol, which is structurally similar to 5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol. This research highlights the potential biological activities of such compounds (Nong et al., 2014).

  • Oxyfunctionalization using Burkholderia sp. : The study of oxyfunctionalization of pyridine derivatives using Burkholderia sp. MAK1 indicates the potential for biotechnological applications in synthesizing hydroxylated pyridines, relevant to compounds like 5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol (Stankevičiūtė et al., 2016).

Chemical Reactions and Transformations

  • Selective Fluorination : Research on the selective fluorination of pyridines, including studies on 2-aminopyridines and pyridin-2(1H)-ones, can provide insights into the chemical processes relevant to the synthesis and modification of 5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol (Zhou et al., 2018).

  • Modular Synthesis of Pyridines : Understanding the one-pot reactions for modular synthesis of polysubstituted and fused pyridines can aid in the efficient synthesis of compounds like 5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol (Song et al., 2016).

Safety And Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . It’s classified under Storage Class Code 11, which means it’s a combustible solid . The flash point is not applicable .

properties

IUPAC Name

5-fluoro-3-(3-hydroxypropyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO2/c9-7-4-6(2-1-3-11)8(12)10-5-7/h4-5,11H,1-3H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJNGNFQIPNDCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1F)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30678392
Record name 5-Fluoro-3-(3-hydroxypropyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol

CAS RN

1228666-37-2
Record name 5-Fluoro-3-(3-hydroxypropyl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228666-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-3-(3-hydroxypropyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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